molecular formula C15H10O6 B600732 5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one CAS No. 3951-44-8

5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one

Cat. No. B600732
CAS RN: 3951-44-8
M. Wt: 286.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular structure of 5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one is complex and detailed. The equilibrium geometries of free and complexed forms of this compound have been optimized with the M05-2X functionals and 6-311G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving 5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one are diverse. For instance, it has been quantitatively investigated for its ability to bind iron and scavenge DPPH radicals .

Future Directions

The future directions for research on 5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one are promising. Given its significant role in plant physiology and its potential health benefits, further studies are needed to fully understand its properties and potential applications .

properties

IUPAC Name

5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNABCRYHWUBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trihydroxy-2-(2-hydroxyphenyl)chromen-4-one

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